molecular formula C18H16O7 B10882346 3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B10882346
M. Wt: 344.3 g/mol
InChI Key: WBAWUASZGVESNJ-UHFFFAOYSA-N
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Description

3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of dihydroxyphenyl and dimethoxy groups attached to an isobenzofuranone core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable malonate derivative, followed by cyclization and functional group modifications . The reaction conditions often include the use of organic solvents like pyridine and catalysts such as piperidine, with reactions carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone involves its interaction with various molecular targets and pathways. The compound’s dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress and inflammation. It may also modulate signaling pathways related to cell survival and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone is unique due to its combination of dihydroxyphenyl and dimethoxy groups attached to an isobenzofuranone core

Properties

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

IUPAC Name

3-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H16O7/c1-23-14-6-4-10-15(25-18(22)16(10)17(14)24-2)8-12(20)9-3-5-11(19)13(21)7-9/h3-7,15,19,21H,8H2,1-2H3

InChI Key

WBAWUASZGVESNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=C(C=C3)O)O)OC

Origin of Product

United States

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